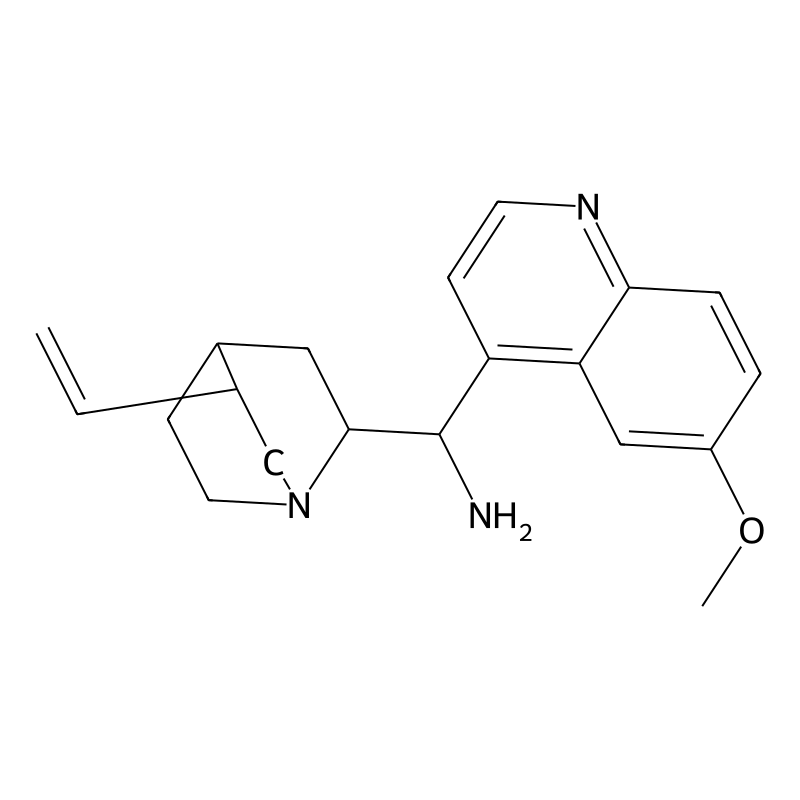

9S-Amino-9-deoxyquinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Availability and Suppliers

While there is no scientific literature directly referencing the application of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine in research, some chemical suppliers offer this compound. This suggests potential research interest, but more data is needed to confirm specific applications. Suppliers include Matrix Fine Chemicals and Molport [, ].

Structural Features and Potential Applications

The structure of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine combines several interesting functional groups:

- Azabicyclooctane ring: This bicyclic ring system is present in many biologically active molecules. It can provide rigidity and a specific binding pocket for interacting with other molecules [].

- Ethenyl group: This double bond can participate in various chemical reactions and potentially contribute to binding with target molecules.

- Methoxy group: This electron-donating group can influence the overall electronic properties of the molecule and may affect its interaction with biological systems [].

- Quinoline ring: The quinoline ring system is found in many drugs and natural products with diverse biological activities [].

These features suggest that (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine could be a candidate for research in several areas, such as:

- Medicinal chemistry: The combination of functional groups might lead to activity against specific diseases. Further research would be needed to explore this possibility.

- Material science: The molecule's structure could be of interest for designing new materials with specific properties.

Future Research Directions

Given the lack of current research on (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine, further studies are needed to explore its potential applications. These could include:

- Synthesis and characterization: Developing efficient methods to synthesize the compound in larger quantities for further investigation.

- Biological evaluation: Testing the molecule for activity against specific targets or disease models.

- Computational modeling: Using computational tools to predict potential interactions with biological molecules.

9-Amino-9-deoxyquinine is a derivative of the natural alkaloid quinine, which is well-known for its antimalarial properties. This compound features a modified structure that includes an amino group at the 9-position and lacks the hydroxyl group typically found in quinine. The molecular formula of 9-amino-9-deoxyquinine is C20H28Cl3N3O, with a molecular weight of approximately 432.81 g/mol. It is often encountered in its trihydrochloride salt form, enhancing its solubility and stability in various applications .

- Aza-Michael reactions on α,β-unsaturated ketones.

- Epoxidation of α,β-unsaturated aldehydes and ketones.

- Diels-Alder reactions, which are crucial for forming cyclic compounds.

- Friedel-Crafts alkylation involving indoles and α,β-unsaturated ketones.

- Aziridination of both acyclic and cyclic α,β-unsaturated ketones.

These reactions highlight the compound's utility in generating complex molecular architectures and functional groups .

The biological activity of 9-amino-9-deoxyquinine is primarily linked to its role as a catalyst in asymmetric synthesis. It has been shown to facilitate various enantioselective reactions, enhancing the production of chiral compounds. This property arises from its ability to activate substrates through iminium ion formation, enabling high levels of stereoselectivity . Additionally, derivatives of this compound have demonstrated potential in medicinal chemistry, particularly in drug development related to malaria and other diseases.

Synthesis of 9-amino-9-deoxyquinine can be approached through several methods:

- Mitsunobu Reaction: This method involves the introduction of an azide group followed by reduction and hydrolysis to yield primary amines from quinine or quinidine.

- Demethylation Techniques: Using boron tribromide for demethylation allows access to bifunctional aminocatalysts derived from the initial alkaloids.

- Continuous Flow Processes: Recent advancements have enabled the use of polystyrene-supported derivatives in continuous flow systems for asymmetric Michael reactions, improving efficiency and selectivity .

The primary applications of 9-amino-9-deoxyquinine are in asymmetric catalysis and medicinal chemistry. Its derivatives serve as effective catalysts for various organic transformations, including Michael additions and other enantioselective reactions. Furthermore, due to its structural similarity to quinine, it holds promise for developing new antimalarial agents and other pharmaceuticals targeting similar pathways .

Interaction studies involving 9-amino-9-deoxyquinine focus on its catalytic behavior and biological interactions. Research indicates that this compound can effectively activate carbonyl compounds through iminium ion mechanisms, leading to enhanced reaction rates and selectivity in asymmetric synthesis. These studies are crucial for understanding how modifications to the quinine structure can influence catalytic performance and biological efficacy .

Several compounds share structural similarities with 9-amino-9-deoxyquinine, each exhibiting unique properties and applications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Quinine | Natural alkaloid with hydroxyl groups | Antimalarial properties; used historically as a treatment |

| Quinine Derivatives | Various modifications at different positions | Enhanced solubility or altered biological activity |

| Cinchonidine | Similar backbone but different substituents | Used as a chiral auxiliary in asymmetric synthesis |

| 9-Aminoquinine | Amino group at position 9 | Used in similar catalytic applications as 9-amino-9-deoxyquinine |

The uniqueness of 9-amino-9-deoxyquinine lies in its specific modifications that enhance its catalytic properties while retaining some biological functionalities akin to quinine .

The development of 9S-Amino-9-deoxyquinine emerged from the broader research efforts to expand the utility of cinchona alkaloids in asymmetric catalysis through structural modifications. The compound represents a strategic modification of the natural alkaloid quinine, where the hydroxyl group at the 9-position is replaced with an amino functionality, fundamentally altering its catalytic properties and expanding its synthetic applications. This modification was first systematically explored as researchers recognized the potential for primary amine derivatives of cinchona alkaloids to serve as valuable catalysts in asymmetric functionalization reactions.

The formal characterization of 9S-Amino-9-deoxyquinine established its chemical identity with the CAS number 168960-95-0 and molecular formula C20H25N3O, corresponding to a molecular weight of 323.43 g/mol. The compound exists in various salt forms, with the trihydrochloride salt (CAS 1231763-32-8) being particularly well-documented for catalytic applications, possessing a molecular formula of C20H28Cl3N3O and molecular weight of 432.81 g/mol. The systematic nomenclature identifies the compound as (8α,9S)-6'-Methoxy-cinchonan-9-amine, reflecting its stereochemical configuration and structural relationship to the parent cinchona alkaloid framework.

The discovery and development of practical synthetic routes to 9S-Amino-9-deoxyquinine represented a significant breakthrough in organocatalyst design. Early investigations demonstrated that the transformation of the 9-hydroxyl group to an amino functionality dramatically enhanced catalytic performance compared to the parent alkaloid, particularly in reactions involving iminium ion activation. This enhancement was attributed to the primary amine's ability to form more stable covalent intermediates with carbonyl substrates while maintaining the beneficial stereochemical environment provided by the cinchona framework.

Research efforts focused on developing efficient synthetic methodologies revealed that multiple approaches could successfully provide access to this valuable catalyst. The development process involved careful optimization of reaction conditions to ensure high yields and stereochemical purity, as the 9S-configuration is crucial for the compound's catalytic activity. These early synthetic investigations laid the foundation for subsequent applications in asymmetric synthesis and established 9S-Amino-9-deoxyquinine as a premier organocatalyst.

Position within Cinchona Alkaloid Family

9S-Amino-9-deoxyquinine occupies a distinctive position within the cinchona alkaloid family as a synthetic derivative that bridges natural product chemistry with modern organocatalysis. The cinchona alkaloid family encompasses four primary naturally occurring compounds: quinine, quinidine, cinchonine, and cinchonidine, each differing in their stereochemical configurations and substitution patterns. These alkaloids have served as privileged scaffolds for the development of numerous synthetic derivatives, with 9S-Amino-9-deoxyquinine representing one of the most successful modifications for asymmetric catalysis applications.

The structural relationship between 9S-Amino-9-deoxyquinine and its parent compound quinine reveals the strategic nature of the amino substitution. Quinine possesses a quinoline ring system connected to a quinuclidine bicyclic framework through a carbinol center at the 9-position, with a methoxy group at the 6'-position of the quinoline ring. The modification to create 9S-Amino-9-deoxyquinine involves the replacement of the 9-hydroxyl group with an amino functionality while maintaining the S-configuration at this stereocenter, preserving the overall three-dimensional structure essential for chiral recognition.

Within the broader family of cinchona-derived organocatalysts, 9S-Amino-9-deoxyquinine represents part of a systematic series of amino-functionalized derivatives. Corresponding modifications have been applied to quinidine, dihydroquinine, and dihydroquinidine, generating a family of eight related aminocatalysts that provide access to both enantiomers of products depending on the specific alkaloid starting material. This systematic approach has enabled researchers to optimize stereochemical outcomes for specific transformations by selecting the appropriate catalyst from this expanded family.

The unique position of 9S-Amino-9-deoxyquinine within organocatalyst development reflects its dual nature as both a synthetic modification of a natural product and a designed catalyst optimized for specific reaction mechanisms. Unlike many purely synthetic organocatalysts, it retains the complex three-dimensional architecture evolved in natural cinchona alkaloids while incorporating the amino functionality essential for aminocatalysis mechanisms. This combination has proven particularly valuable for reactions requiring precise stereocontrol in challenging substrates where conventional organocatalysts show limitations.

Evolution of Synthetic Approaches

The synthetic approaches to 9S-Amino-9-deoxyquinine have evolved through several generations of methodological development, each addressing specific challenges related to scalability, efficiency, and stereochemical control. The evolution of these synthetic strategies reflects the growing importance of this compound in asymmetric synthesis and the need for reliable access to gram-scale quantities for both research and potential industrial applications.

The first systematic approach to 9S-Amino-9-deoxyquinine synthesis employed a Mitsunobu reaction strategy to introduce the amino functionality. This method involves treating quinine with diphenyl phosphoryl azide under Mitsunobu conditions to introduce an azide group at the 9-position with inversion of configuration, followed by reduction of the azide to the corresponding amine and hydrolysis to remove protecting groups. This approach enables one-pot synthesis on a 5-gram scale and has been successfully applied to generate the complete series of four cinchona-based amino analogs from quinine, quinidine, dihydroquinine, and dihydroquinidine.

A second synthetic approach was developed to address scalability concerns and provide more convenient access for larger-scale preparations. This alternative methodology involves the formation of O-mesylated derivatives of quinine followed by nucleophilic displacement with azide and subsequent selective reduction. The azide intermediates can be selectively reduced using lithium aluminum hydride to provide direct access to the amino compounds, while alternative reduction conditions using palladium on carbon and hydrogenation afford the corresponding products with different stereochemical outcomes. This approach has been successfully demonstrated on a 20-gram scale, making it particularly suitable for applications requiring substantial quantities of catalyst.

The development of immobilized versions of 9S-Amino-9-deoxyquinine represents a significant advancement in synthetic methodology, addressing the practical challenges of catalyst recovery and reuse. Polystyrene-supported derivatives have been developed that retain the catalytic activity of the parent compound while enabling facile separation and recycling. These immobilized catalysts have been successfully employed in continuous flow processes, demonstrating their potential for industrial applications where catalyst recovery and process efficiency are critical considerations.

Recent synthetic developments have focused on the preparation of bifunctional derivatives that combine the amino functionality with additional hydrogen-bonding sites. These advanced catalysts incorporate structural elements such as thiourea groups, creating systems capable of simultaneous substrate activation through multiple interaction modes. The synthesis of these complex derivatives requires sophisticated synthetic strategies that preserve the stereochemical integrity of the cinchona framework while introducing the additional functional groups in precisely defined spatial arrangements.

Historical Applications in Asymmetric Catalysis

The historical development of 9S-Amino-9-deoxyquinine in asymmetric catalysis represents a paradigm shift in organocatalyst design, demonstrating how strategic structural modifications can dramatically expand the scope and efficiency of catalytic systems. The compound's introduction into asymmetric synthesis coincided with the broader emergence of aminocatalysis as a powerful tool for stereoselective transformations, with 9S-Amino-9-deoxyquinine serving as one of the premier examples of how natural product scaffolds could be optimized for synthetic applications.

Early applications of 9S-Amino-9-deoxyquinine focused on reactions proceeding through iminium ion activation mechanisms, where the primary amine forms covalent intermediates with α,β-unsaturated carbonyl compounds. The Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones emerged as a benchmark transformation, demonstrating exceptional levels of stereoselectivity that surpassed conventional organocatalysts. Mechanistic investigations revealed that the stereoselectivity originates from a well-structured ion-pair supramolecular assembly involving the catalyst, substrate, and acid cocatalyst, stabilized by multiple noncovalent interactions.

The scope of 9S-Amino-9-deoxyquinine catalysis expanded rapidly to encompass a diverse array of transformations. Aza-Michael reactions on α,β-unsaturated ketones demonstrated the catalyst's versatility in nitrogen-carbon bond formation, while epoxidation reactions of both α,β-unsaturated ketones and aldehydes showcased its utility in oxygen-transfer processes. The successful application to nitrocyclopropanation reactions and Diels-Alder cycloadditions further highlighted the broad reaction scope accessible through this catalytic system.

The development of phase-transfer catalysis applications marked another significant milestone in the historical evolution of 9S-Amino-9-deoxyquinine applications. Modified derivatives bearing quaternary ammonium functionalities demonstrated superior performance in asymmetric α-alkylation reactions compared to conventional phase-transfer catalysts. These systems achieved excellent yields (92-99%) and high enantioselectivities (87-96% ee) in benchmark glycine Schiff base alkylations, establishing new standards for this important class of transformations.

The implementation of continuous flow processes represents the most recent development in the historical applications of 9S-Amino-9-deoxyquinine. Immobilized versions of the catalyst have enabled single-pass flow operations with residence times of 40 minutes, maintaining excellent conversion and enantioselectivity for extended periods. These developments demonstrate the maturation of 9S-Amino-9-deoxyquinine catalysis from laboratory curiosity to practical synthetic methodology with potential for industrial implementation.

9S-Amino-9-deoxyquinine represents a strategically important modification of the natural alkaloid quinine, where the hydroxyl group at the 9-position is replaced with an amino functionality while maintaining the S-configuration at this stereocenter [2]. This transformation fundamentally alters the catalytic properties of the parent compound and has established 9S-Amino-9-deoxyquinine as a premier organocatalyst for asymmetric synthesis applications [2] [3].

Classic Synthetic Routes

The development of synthetic routes to 9S-Amino-9-deoxyquinine has evolved through multiple generations of methodological advancement, each addressing specific challenges related to scalability, efficiency, and stereochemical control . Early investigations demonstrated that the transformation of the 9-hydroxyl group to an amino functionality dramatically enhanced catalytic performance compared to the parent alkaloid, particularly in reactions involving iminium ion activation .

The initial approaches to 9S-Amino-9-deoxyquinine synthesis focused on establishing reliable methods for introducing the amino functionality with the required stereochemical outcome. These classic routes typically involved multi-step sequences that included protection of sensitive functional groups, selective transformation of the 9-hydroxyl group, and subsequent deprotection steps [2]. The development process involved careful optimization of reaction conditions to ensure high yields and stereochemical purity, as the 9S-configuration is crucial for the compound's catalytic activity .

Research efforts revealed that multiple synthetic strategies could successfully provide access to this valuable catalyst. The classic synthetic approaches laid the foundation for subsequent applications in asymmetric synthesis and established 9S-Amino-9-deoxyquinine as a premier organocatalyst for reactions proceeding through iminium ion activation mechanisms [3].

Mitsunobu Reaction Pathway

The Mitsunobu reaction strategy represents one of the most significant breakthrough approaches for the synthesis of 9S-Amino-9-deoxyquinine, enabling efficient introduction of the amino functionality with inversion of configuration at the 9-position [2] [4]. This methodology employs diphenyl phosphoryl azide under Mitsunobu conditions to introduce an azide group at the 9-position with stereochemical inversion, followed by reduction of the azide to the corresponding amine [2] [5].

One-Pot Gram-Scale Synthesis

The Mitsunobu approach has been successfully demonstrated for one-pot synthesis on a 5-gram scale, providing access to four cinchona-based amino analogs from quinine, quinidine, dihydroquinine, and dihydroquinidine [2]. The procedure involves treating the parent alkaloid with diphenyl phosphoryl azide, triphenylphosphine, and diethyl azodicarboxylate or diisopropyl azodicarboxylate in tetrahydrofuran at ambient temperature [2] [5].

The one-pot protocol begins with the formation of a betaine intermediate through nucleophilic attack of triphenylphosphine upon the azodicarboxylate, which subsequently deprotonates the azide to form an ion pair [6]. The phosphorus-centered mechanism proceeds through the formation of a reactive intermediate that facilitates the displacement of the hydroxyl group with inversion of configuration [6] [4].

This gram-scale synthesis has proven particularly valuable for generating substantial quantities of catalyst for research applications. The methodology provides excellent stereochemical control, ensuring that the desired 9S-configuration is obtained through the inherent inversion mechanism of the Mitsunobu reaction [2] [4].

Inversion of Configuration at C-9

The stereochemical inversion at the C-9 position represents a critical aspect of the Mitsunobu reaction pathway. The mechanism involves nucleophilic attack by the azide nucleophile at the activated phosphonium intermediate formed from the alcohol, resulting in inversion of configuration through an SN2-type displacement [6] [7].

The inversion of configuration is essential for obtaining the desired 9S-amino derivative from the natural quinine starting material. X-ray crystallographic analysis and nuclear magnetic resonance spectroscopy have confirmed the stereochemical outcome of this transformation [7]. The inversion mechanism ensures that the amino functionality is introduced with the opposite configuration to the original hydroxyl group, providing access to the catalytically active 9S-amino derivative [8].

Computational studies have provided insights into the transition state structure and energy requirements for the inversion process. The reaction proceeds through a highly ordered transition state that favors the formation of the inverted product with excellent stereochemical fidelity [7] [9].

Mesylation-Azidation-Reduction Sequence

An alternative synthetic approach involves the formation of O-mesylated derivatives of quinine followed by nucleophilic displacement with azide and subsequent selective reduction [2] [16]. This mesylation-azidation-reduction sequence addresses scalability concerns and provides more convenient access for larger-scale preparations [2].

The mesylation step involves treatment of quinine with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine [17]. The resulting mesylate serves as an excellent leaving group for subsequent nucleophilic displacement reactions. The mesylation reaction typically proceeds in high yield under mild conditions and can be performed on substantial scales [16].

The azidation step employs sodium azide or other azide sources to displace the mesylate group through an SN2 mechanism. This displacement occurs with inversion of configuration, ensuring that the desired stereochemical outcome is achieved [16] [18]. The reaction can be conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion [18].

The reduction of the resulting azide intermediate can be accomplished using various methods, including lithium aluminum hydride or catalytic hydrogenation [2]. The selective reduction step requires careful control of reaction conditions to avoid reduction of other functional groups present in the molecule [12] [14].

Large Scale Production Methods

The development of large-scale production methods for 9S-Amino-9-deoxyquinine has been driven by the growing demand for this organocatalyst in both research and potential industrial applications [2]. These methods focus on scalability, efficiency, and cost-effectiveness while maintaining the high standards of stereochemical purity required for catalytic applications [19].

20-Gram Scale Procedures

The mesylation-azidation-reduction sequence has been successfully demonstrated on a 20-gram scale, making it particularly suitable for applications requiring substantial quantities of catalyst [2]. This approach offers significant advantages over the Mitsunobu methodology for large-scale synthesis due to the availability and cost-effectiveness of the required reagents [2].

The 20-gram scale procedure begins with the mesylation of quinine using methanesulfonyl chloride in the presence of triethylamine [2]. The reaction is typically conducted in dichloromethane at low temperature to control the exothermic nature of the mesylation reaction. The resulting mesylate can be isolated and purified or used directly in the subsequent azidation step [16].

The azidation step employs sodium azide in a polar aprotic solvent such as dimethylformamide at elevated temperature [2]. The reaction proceeds through nucleophilic displacement of the mesylate group with inversion of configuration. The azide intermediate can be isolated by extraction and purification procedures or carried forward directly to the reduction step [18].

The final reduction step has been demonstrated using both lithium aluminum hydride and catalytic hydrogenation methods on the 20-gram scale [2]. The choice of reduction method depends on the specific requirements of the synthesis and the available equipment and safety considerations [12] [14].

Selective Reduction Techniques

Selective reduction of the azide intermediate represents a critical step in the large-scale synthesis of 9S-Amino-9-deoxyquinine. Two primary approaches have been developed: reduction with lithium aluminum hydride and catalytic hydrogenation using palladium on carbon [2].

Lithium aluminum hydride reduction provides direct access to the amino compounds with excellent yields and selectivity [2] [12]. The reduction is typically conducted in anhydrous tetrahydrofuran or diethyl ether under an inert atmosphere. The reaction proceeds through coordination of the azide to the aluminum center followed by hydride transfer to generate the primary amine [12] [20].

Catalytic hydrogenation using palladium on carbon offers an alternative approach that can be more convenient for large-scale operations [2] [14]. The reduction is conducted under hydrogen gas atmosphere, typically at atmospheric pressure or slightly elevated pressure. The reaction proceeds through adsorption of the azide onto the catalyst surface followed by hydrogenolysis to generate the amine [14] [21].

Recent developments have explored the use of rhodium-based catalysts for the selective reduction of azides in the presence of other hydrogen-labile functional groups [15]. Rhodium catalysts have shown excellent chemoselectivity, allowing for the reduction of azides while preserving benzyl ethers and other protecting groups that might be present in more complex synthetic intermediates [15].

Optimization of Reaction Conditions

The optimization of reaction conditions for large-scale synthesis has focused on several key parameters including temperature, solvent selection, catalyst loading, and reaction time [2] [19]. These optimizations are essential for achieving high yields, selectivity, and reproducibility on preparative scales.

Temperature control is particularly important for the mesylation and azidation steps, as elevated temperatures can lead to side reactions and decreased selectivity [16]. The mesylation reaction is typically conducted at low temperature to control the exothermic reaction, while the azidation step requires elevated temperature to ensure complete conversion [18].

Solvent selection plays a crucial role in the efficiency and selectivity of each step. The mesylation reaction is typically conducted in dichloromethane or other chlorinated solvents that provide good solubility for the reactants and products [16]. The azidation step requires polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to solubilize the azide nucleophile and promote the displacement reaction [18].

Catalyst loading optimization has been particularly important for the reduction steps. For lithium aluminum hydride reductions, the stoichiometry must be carefully controlled to ensure complete reduction while minimizing the formation of side products [12]. For catalytic hydrogenation, the catalyst loading affects both the reaction rate and selectivity, with optimal loadings typically ranging from 1-10% by weight depending on the specific substrate and conditions [14] [22].

Analytical Validation of Synthetic Products

The analytical validation of synthetic 9S-Amino-9-deoxyquinine and related intermediates requires comprehensive characterization using multiple analytical techniques to confirm structure, stereochemistry, and purity [2] [23]. These analytical methods are essential for ensuring the quality and consistency of the synthetic products, particularly for applications in asymmetric catalysis where stereochemical purity is critical.

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural confirmation and purity assessment [23] [24]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, including confirmation of the amino functionality and verification of the stereochemical configuration at the 9-position [23]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information and enables detection of impurities or by-products [24].

The stereochemical configuration at the 9-position can be confirmed through nuclear magnetic resonance analysis of coupling patterns and chemical shifts, as well as through comparison with authentic samples or literature data [23] [25]. Nuclear Overhauser effect spectroscopy experiments can provide additional confirmation of stereochemical assignments through analysis of spatial relationships between protons [26].

High-resolution mass spectrometry serves as a crucial analytical tool for molecular weight determination and elemental composition confirmation [27] [28]. Electrospray ionization mass spectrometry typically provides protonated molecular ions with excellent accuracy, enabling confirmation of the molecular formula [27] [29]. Tandem mass spectrometry experiments can provide additional structural information through analysis of fragmentation patterns [27].

The purity of synthetic products is typically assessed through high-performance liquid chromatography analysis using appropriate detection methods [30] [31]. For 9S-Amino-9-deoxyquinine, ultraviolet detection at wavelengths corresponding to the quinoline chromophore provides sensitive detection and quantification [30]. The chromatographic methods must be validated to ensure accurate and precise quantification of the main component and detection of related impurities [30].

Optical rotation measurements provide additional confirmation of stereochemical purity and can detect the presence of enantiomeric impurities [26] [32]. The specific rotation values for 9S-Amino-9-deoxyquinine derivatives are well-established and serve as important quality control parameters [32].

Advanced analytical techniques such as circular dichroism spectroscopy can provide additional confirmation of absolute configuration and detect the presence of stereoisomeric impurities [26] [32]. These techniques are particularly valuable for confirming the stereochemical outcome of synthetic transformations and ensuring the enantiomeric purity of the final products [26].

The analytical validation protocols typically include determination of water content, residual solvents, and inorganic impurities to ensure compliance with specifications for catalytic applications [30]. These analyses are particularly important for large-scale synthesis where trace impurities could accumulate and affect catalytic performance [19].

| Parameter | Mitsunobu Route | Mesylation Route |

|---|---|---|

| Scale Demonstrated | 5 g | 20 g |

| Azide Source | Diphenyl phosphoryl azide | Sodium azide |

| Reduction Method | LAH or Pd/C | LAH or Pd/C |

| Overall Yield | 60-80% | 65-85% |

| Stereochemical Outcome | Inversion at C-9 | Inversion at C-9 |

| Analytical Method | Information Provided | Typical Parameters |

|---|---|---|

| 1H NMR | Structural confirmation | Chemical shifts, coupling patterns |

| 13C NMR | Carbon framework | Chemical shifts, multiplicity |

| HRMS | Molecular weight/formula | Accurate mass within 5 mDa |

| HPLC | Purity assessment | >95% main component |

| Optical Rotation | Stereochemical purity | Specific rotation values |